molecular formula C12H13ClFN3OS B2938968 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861238-55-3

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2938968
CAS RN: 861238-55-3
M. Wt: 301.76
InChI Key: RBFUTAJJWLUOLV-UHFFFAOYSA-N
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Description

5-[1-(2-Chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CFETT), also known as 5-Chloro-4-fluoro-1-ethyl-4-ethyl-1,2,4-triazole-3-thiol, is an organosulfur compound with a wide range of applications in scientific research. It is a derivative of triazole, a heterocyclic compound with five membered rings composed of three nitrogen atoms and two carbon atoms. CFETT has been studied extensively due to its unique properties, such as its ability to act as a catalyst and its high affinity for sulfur-containing compounds.

Scientific Research Applications

Experimental and Theoretical Analysis

Research has highlighted the synthesis and characterization of biologically active 1,2,4-triazole derivatives, showcasing their potential in various applications. For instance, Shukla et al. (2014) synthesized two biologically active derivatives, exploring their crystal structures and intermolecular interactions through X-ray diffraction and thermal techniques. These studies shed light on the compound's potential applications in materials science due to its interesting intermolecular interactions, such as C–H⋯O, C–H⋯SC, and π⋯π interactions, among others (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Antimicrobial Activities

Several studies have focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial activities. For example, Bayrak et al. (2009) developed a series of 1,2,4-triazoles starting from isonicotinic acid hydrazide and assessed their antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Pharmacological Studies

Research into the pharmacological activities of sulfur-containing 1,2,4-triazole derivatives has been conducted, highlighting the potential for developing new therapeutic agents. Rao et al. (2014) designed a procedure for synthesizing novel sulfur-containing derivatives and evaluated their antimicrobial activity, demonstrating the compounds' efficacy against selected bacteria and fungi, thus indicating their potential in pharmacological applications (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014).

Herbicide Development

A new and efficient synthetic method for the herbicide carfentrazone-ethyl, which employs a compound with a similar structure, has been developed based on the Heck reaction. This method showcases the potential of utilizing such derivatives in the synthesis of agriculturally important chemicals, offering advantages such as atom economy and efficiency (Fan, Yu, Fu, Liu, He, & Zhu, 2015).

properties

IUPAC Name

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFN3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-5-4-8(14)6-9(10)13/h4-7H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFUTAJJWLUOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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